![molecular formula C18H21NO3 B4973340 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. URB597 is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has been shown to have a variety of physiological effects.
Mécanisme D'action
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide works by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that acts as a neurotransmitter and has been shown to have a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide increases the levels of anandamide in the body, leading to these physiological effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to analgesic, anxiolytic, and antidepressant effects. N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters in the body. This makes it a useful tool for studying the effects of anandamide specifically. However, one limitation of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is that its effects are relatively short-lived, with a half-life of only a few hours. This can make it difficult to study the long-term effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide.
Orientations Futures
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide. One area of interest is the potential therapeutic benefits of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide in the treatment of anxiety, depression, and pain. Another area of interest is the development of more potent and longer-lasting FAAH inhibitors. Additionally, there is ongoing research into the role of anandamide in the body and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethylamine to form the intermediate N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide. This intermediate is then reacted with a boronic acid derivative to form the final product, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide.
Applications De Recherche Scientifique
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been extensively studied for its potential therapeutic benefits in a variety of conditions, including anxiety, depression, and pain. In preclinical studies, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-7-15(10-12)18(20)19-13(2)14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMRDNYYIYGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.